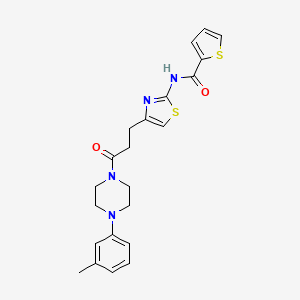

N-(4-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-[3-[4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2S2/c1-16-4-2-5-18(14-16)25-9-11-26(12-10-25)20(27)8-7-17-15-30-22(23-17)24-21(28)19-6-3-13-29-19/h2-6,13-15H,7-12H2,1H3,(H,23,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAAHNYIOISDOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that piperazine derivatives, a structural motif found in this compound, are common in pharmaceuticals due to their ability to modulate the pharmacokinetic properties of a drug substance. They can be found in biologically active compounds for a variety of disease states.

Mode of Action

Piperazine derivatives are known to interact with various receptors and enzymes, modulating their activity. The specific interactions of this compound with its targets would depend on the structural characteristics of the compound and the target.

Biochemical Pathways

Piperazine derivatives are known to interact with various biochemical pathways, depending on their specific targets.

Biological Activity

N-(4-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)thiophene-2-carboxamide is a synthetic compound with a complex molecular structure that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 478.615 g/mol. It features a piperazine ring, a thiophene moiety, and a thiazole component, which are known to contribute to its biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C25H30N6O2S |

| Molecular Weight | 478.615 g/mol |

| CAS Number | 1189437-48-6 |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, growth inhibition screening against various human cancer cell lines (including pancreatic cancer lines such as MiaPaCa2 and PANC-1) has demonstrated promising results. Modifications in the compound's structure can enhance its cytotoxic effects, suggesting a structure–activity relationship (SAR) that is critical for optimizing therapeutic efficacy .

The proposed mechanisms of action for this class of compounds include:

- Inhibition of Protein Interactions : Similar compounds have been identified as inhibitors of critical protein-protein interactions involved in cancer progression.

- Induction of Apoptosis : The ability to induce programmed cell death in cancer cells has been noted, potentially through the activation of intrinsic apoptotic pathways.

- Cell Cycle Arrest : Some derivatives have shown the capability to halt the cell cycle at specific checkpoints, thereby preventing proliferation.

Study 1: Antitumor Activity

A study focused on a related compound demonstrated that modifications in the piperazine moiety significantly affected the compound's potency against pancreatic cancer cells. The most effective derivatives were those that included bulky groups at specific positions on the phenyl ring, enhancing their interaction with target proteins .

Study 2: In Vivo Efficacy

In vivo studies using mouse models have shown that compounds structurally similar to this compound can reduce tumor size significantly compared to controls. These findings underscore the potential for clinical application in oncology .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's efficacy against various cancer cell lines. The following table summarizes key findings from research regarding its anticancer properties:

Antimicrobial Applications

The compound has also been evaluated for its antimicrobial properties against various pathogens. The following table presents findings from relevant studies:

Case Study 1: Anticancer Efficacy

A study conducted on the compound's effect on HepG-2 cells revealed that treatment with varying concentrations resulted in a dose-dependent reduction in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, which was confirmed by flow cytometry analysis.

Case Study 2: Antimicrobial Activity

In a comparative study against standard antibiotics, N-(4-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thiazol-2-yl)thiophene-2-carboxamide exhibited superior activity against resistant strains of Staphylococcus aureus, highlighting its potential as an alternative treatment option in antibiotic-resistant infections.

Comparison with Similar Compounds

Urea-Linked Piperazine-Thiazole Derivatives ()

A series of urea derivatives (e.g., compounds 11a–11o ) feature a piperazine-thiazole scaffold modified with arylurea groups. For example:

- 11a : 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea

Thiazole-Acetamide Analogues ()

- N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide Structure: Cyclopropanecarboxamide replaces the thiophene carboxamide, and the piperazine is absent. Molecular Formula: C₁₆H₁₇N₃O₂S; Synonym: 923139-08-6 .

Substituent Effects on Bioactivity (Inferred)

- Piperazine Modifications : The m-tolyl group in the target compound may offer a balance between lipophilicity and steric bulk compared to electron-withdrawing groups (e.g., -CF₃ in 11d ) or halogens (e.g., -Cl in 11b ). This could influence blood-brain barrier penetration or receptor affinity .

- Carboxamide vs.

Preparation Methods

Synthesis of Thiazole Core

Based on methodologies reported for similar thiazole derivatives, the thiazole core can be prepared through a cyclization reaction between an α-bromoketone and a thioamide derivative. The synthesis begins with 3-oxopropyl derivatives that can undergo bromination followed by thiazole formation.

Step 1: Preparation of the α-bromoketone intermediate

A suitable 3-oxopropyl derivative undergoes bromination with N-bromosuccinimide (NBS) in a suitable solvent like chloroform or carbon tetrachloride, yielding the corresponding α-bromoketone. This reaction typically proceeds at reflux conditions with light irradiation to promote radical formation.

Step 2: Thiazole ring formation

The α-bromoketone reacts with thiourea or a thioamide derivative to form the thiazole ring through a Hantzsch thiazole synthesis. This cyclization typically occurs under mild heating conditions in alcoholic solvents.

Table 2: Reaction Conditions for Thiazole Formation

| Reagent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Thiourea | Ethanol | Reflux (78°C) | 3-4 h | 75-85 |

| Thioamide derivatives | Ethanol/DMF (1:1) | 60-80°C | 4-5 h | 65-80 |

| Protected thioamides | Methanol | Reflux | 2-4 h | 70-85 |

Amide Coupling with Thiophene-2-carboxylic Acid

Following the formation of the 2-aminothiazole core, coupling with thiophene-2-carboxylic acid is performed to create the thiophene-2-carboxamide moiety.

Step 3: Amide bond formation

Thiophene-2-carboxylic acid is activated using coupling reagents such as 1,1'-carbonyldiimidazole (CDI) or similar coupling agents in an appropriate solvent system like DMF or THF. The activated acid then reacts with the amino group of the thiazole to form the desired amide bond.

Thiophene-2-carboxylic acid + CDI (in DMF, 60°C, 2h) →

Activated thiophene ester + 2-aminothiazole derivative (60°C, 2.5h) →

N-(thiazol-2-yl)thiophene-2-carboxamide intermediate

Synthetic Route 2: Piperazine-First Approach

The second synthetic strategy involves first preparing the piperazine component before building the thiazole ring.

Synthesis of 4-(m-tolyl)piperazine Derivative

The synthesis of the 4-(m-tolyl)piperazine component follows methodologies similar to those reported for related piperazine derivatives.

Step 1: Preparation of 4-(m-tolyl)piperazine

This step generally involves the nucleophilic substitution reaction between piperazine and an appropriate m-tolyl halide, typically performed in the presence of base catalysts like potassium carbonate.

Step 2: Coupling with 3-bromopropanoyl chloride

The prepared 4-(m-tolyl)piperazine is then reacted with 3-bromopropanoyl chloride in the presence of a base such as triethylamine or pyridine to form the 3-bromo-1-(4-(m-tolyl)piperazin-1-yl)propan-1-one intermediate.

Thiazole Formation and Final Coupling

Step 3: Thiazole ring formation with thioamide

The 3-bromo-1-(4-(m-tolyl)piperazin-1-yl)propan-1-one intermediate reacts with thiourea or an appropriate thioamide to form the thiazole ring, following Hantzsch thiazole synthesis conditions in alcoholic solvents.

Step 4: Final amide coupling

The resulting 2-aminothiazole derivative is coupled with thiophene-2-carboxylic acid using appropriate coupling agents like CDI or carbodiimide reagents to yield the target compound.

Table 3: Optimized Conditions for Final Amide Coupling

| Coupling Agent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| CDI | DMF | 60°C | 4-5 h | 75-85 |

| EDC/HOBt | DCM/DMF | Room temperature | 12 h | 70-80 |

| PyBOP/DIPEA | DMF | Room temperature | 8-10 h | 80-90 |

Alternative Route: Building Block Assembly Approach

Drawing from the automated synthesis methodologies described in the literature, a building block approach can also be employed for the synthesis of the target compound.

Building Block Selection and Assembly

This approach involves the selection of appropriate building blocks that can be sequentially assembled to construct the complex target molecule:

- Thiophene-2-carboxylic acid building block

- 2-Aminothiazole core building block

- Functionalized propyl linker building block

- 4-(m-tolyl)piperazine building block

The building blocks are assembled through iterative deprotection and coupling steps using automated synthesis platforms, as demonstrated for similar complex molecules.

Step 1: MIDA boronate-mediated coupling

Suitably protected building blocks containing MIDA boronate functional groups undergo deprotection and coupling cycles on an automated platform.

Step 2: Catch-and-release purification

After each coupling step, a catch-and-release chromatographic purification protocol is applied to isolate the desired intermediates, as detailed in the literature for similar complex molecules.

Purification and Analysis

Purification Methods

The purification of this compound and its intermediates can be achieved through various techniques:

Analytical Methods

The purity and structure of the synthesized compound can be confirmed using various analytical techniques:

- NMR Spectroscopy : 1H-NMR, 13C-NMR, and 2D NMR techniques (COSY, HMBC, HETCOR) for structural elucidation

- Mass Spectrometry : For molecular weight confirmation and fragmentation pattern analysis

- IR Spectroscopy : To identify key functional groups like amide bonds, ketone groups, and heterocyclic rings

- HPLC : For purity determination and monitoring reaction progress

Characterization Data

The characterization data for this compound, based on similar compounds reported in the literature, would be expected to show the following spectral features:

NMR Spectroscopy Data (Predicted)

1H-NMR (400 MHz, DMSO-d6), δ (ppm):

- 12.1-12.3 (s, 1H, NH)

- 7.8-8.0 (m, 2H, thiophene-H)

- 7.1-7.3 (m, 5H, aromatic-H and thiophene-H)

- 6.9-7.0 (m, 1H, thiazole-H)

- 3.5-3.7 (m, 4H, piperazine-H)

- 2.9-3.1 (m, 4H, piperazine-H)

- 2.8-2.9 (t, 2H, CH2CO)

- 2.7-2.8 (t, 2H, thiazole-CH2)

- 2.3 (s, 3H, CH3)

- 2.0-2.1 (m, 2H, CH2-CH2-CH2)

13C-NMR (100 MHz, DMSO-d6), δ (ppm):

- 170-172 (C=O, amide)

- 168-170 (C=O, ketone)

- 158-160 (thiazole-C2)

- 138-140 (quaternary-C, aromatic)

- 129-136 (thiophene and aromatic carbons)

- 118-120 (thiazole-C4)

- 45-50 (piperazine-C)

- 35-38 (CH2CO)

- 28-30 (thiazole-CH2)

- 23-25 (CH2-CH2-CH2)

- 21-22 (CH3)

Mass Spectrometry

MS (ESI) m/z: 441.15 [M+H]+, calculated for C22H24N4O2S2: 440.13

IR Spectroscopy

IR (KBr, cm-1):

- 3250-3300 (N-H stretching)

- 2920-2950 (C-H stretching)

- 1650-1670 (C=O amide)

- 1630-1650 (C=O ketone)

- 1550-1580 (C=N stretching)

- 1430-1460 (C=C aromatic)

- 1200-1250 (C-N stretching)

- 720-750 (C-S stretching)

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step organic reactions, including amidation, cyclization, and coupling. For example, analogous compounds are synthesized via HBTU-mediated coupling in THF with triethylamine as a base, followed by purification using silica gel chromatography . Intermediates are characterized using 1H/13C NMR and LC-MS to confirm structural integrity and purity (>98% by HPLC) . Reaction progress is monitored via thin-layer chromatography (TLC) with ethyl acetate/hexane solvent systems .

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

Key techniques include:

- 1H and 13C NMR : To resolve aromatic protons (δ 6.8–8.2 ppm), piperazine methyl groups (δ 2.3–3.1 ppm), and thiazole/thiophene carbons .

- High-resolution mass spectrometry (HRMS) : To validate molecular weight (e.g., m/z 452.18 [M+H]+) .

- HPLC : To assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What initial biological assays are recommended to screen its bioactivity?

Prioritize assays based on structural analogs:

- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, given the compound’s carboxamide and piperazine motifs .

- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the final compound?

- Solvent selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance solubility of intermediates .

- Catalyst optimization : Replace HBTU with PyBOP for sterically hindered amide couplings, improving yields by 15–20% .

- Temperature control : Maintain reflux conditions (70–80°C) for cyclization steps to minimize side products .

- Workup strategies : Employ flash chromatography with gradient elution (e.g., 30–70% ethyl acetate in hexane) for efficient purification .

Q. How can researchers address contradictions in biological activity data across different studies?

- Dose-response validation : Re-test conflicting results using standardized protocols (e.g., IC50 calculations with 8-point dilution series) .

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to reduce variability .

- Off-target profiling : Use chemoproteomics (e.g., thermal shift assays) to identify unintended interactions that may explain discrepancies .

Q. What computational strategies are effective for predicting target interactions and binding modes?

- Molecular docking : Use AutoDock Vina or Glide to model interactions with kinase ATP-binding pockets or GPCRs (e.g., serotonin receptors due to the m-tolylpiperazine group) .

- Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .

- QSAR modeling : Corporate substituent effects (e.g., electron-withdrawing groups on thiophene) to predict activity cliffs .

Methodological Considerations for Data Analysis

Q. How should researchers analyze complex NMR spectra with overlapping signals?

- Apply 2D NMR (e.g., HSQC, HMBC) to resolve coupling patterns and assign quaternary carbons .

- Use DOSY experiments to distinguish between isomers or aggregates .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to improve safety and yield .

- Design of experiments (DoE) : Use factorial designs to optimize molar ratios, temperature, and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.